molecular formula C22H23F5N4O4S B607450 Filanesib TFA

Filanesib TFA

Katalognummer: B607450
Molekulargewicht: 534.5 g/mol
InChI-Schlüssel: CIJUJPVFECBUKG-BDQAORGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Filanesib TFA (ARRY-520 TFA) is a selective kinesin spindle protein (KSP/Eg5) inhibitor with an IC50 of 6 nM for human KSP . It disrupts mitotic spindle assembly, leading to mitotic arrest and apoptosis in tumor cells. Its trifluoroacetic acid (TFA) salt form enhances aqueous solubility and stability while retaining bioactivity equivalent to the free base . Structurally, it is a thiadiazole derivative (C₂₂H₂₃F₅N₄O₄S; MW: 534.5 g/mol; CAS: 1781834-99-8) .

Clinically, this compound has been evaluated in multiple myeloma (MM), acute myeloid leukemia (AML), and solid tumors. In MM trials, monotherapy achieved an overall response rate (ORR) of 16% and clinical benefit rate (CBR) of 23%, while combinations with bortezomib and dexamethasone improved ORR to 42% . Dose-limiting toxicities include transient myelosuppression (neutropenia: 38%, thrombocytopenia: 27%), manageable with granulocyte colony-stimulating factor (G-CSF) . Alpha 1-acid glycoprotein (AAG) levels inversely correlate with therapeutic response, serving as a predictive biomarker .

Vorbereitungsmethoden

Structural Characteristics and Synthetic Challenges

Filanesib TFA ((2S)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide trifluoroacetate) contains three critical structural elements:

  • A chiral 1,3,4-thiadiazole core with stereochemical complexity at C2

  • A 2,5-difluorophenyl substituent influencing target binding affinity

  • A trifluoroacetate counterion essential for salt stability

The synthesis requires precise control over stereochemistry, particularly during thiadiazole ring formation and subsequent functionalization steps. Challenges include minimizing racemization at the C2 stereocenter, managing the reactivity of fluorine substituents, and achieving high yields in polyphosphoric acid-mediated cyclizations .

Synthetic Route for the Free Base (ARRY-520)

Thiadiazole Core Assembly

The central 1,3,4-thiadiazole ring is constructed via a three-component reaction involving:

  • 3-Aminopropyl-substituted phenyl precursor

  • 2,5-Difluorobenzaldehyde derivatives

  • Thiosemicarbazide intermediates

Key reaction parameters:

  • Temperature: 80–100°C in ethanol/water mixtures

  • Catalysis: p-Toluenesulfonic acid (0.5–1.5 mol%)

  • Reaction time: 12–18 hours

Stereoselective Functionalization

Chiral resolution is achieved through:

  • Asymmetric alkylation : Use of (S)-BINOL-derived phase-transfer catalysts yields enantiomeric excess >98%

  • Diastereomeric crystallization : Trityl-protected intermediates enable separation via fractional crystallization (hexane/ethyl acetate)

N-Methoxy-N-Methylcarboxamide Installation

The carboxamide group is introduced via:

  • Schotten-Baumann reaction : Reaction with N-methoxy-N-methylamine hydrochloride

  • Coupling reagents : HATU/DIPEA in DMF at 0–5°C

  • Yield optimization: 78–82% through controlled addition rates

Trifluoroacetate Salt Formation

Salt Formation Methodology

Conversion to the TFA salt involves:

StepParameterOptimal Range
Acid EquivalentsTFA1.05–1.2 eq
SolventDichloromethane5–8 mL/g
Temperature0–5°CMaintained ≤10°C
CrystallizationAnti-solventMTBE (3:1 v/v)
PurityFinal product≥98% (HPLC)

Process Innovations from Patent Literature

The CN1245796A patent describes a novel tetraalkylfluoroformamidine-mediated approach:

  • React ARRY-520 free base with sodium trifluoroacetate in acetonitrile (1:1.2 molar ratio)

  • Employ 2,2-difluoro-1,3-dimethylimidazolidine (DFI) as catalyst (0.5–2 mol%)

  • Isolate product via antisolvent crystallization (71.8% yield)

This method eliminates chloride byproducts and enhances thermal stability compared to traditional TFA salt metathesis approaches.

Critical Process Parameters and Optimization

Reaction Monitoring and Control

  • HPLC analysis : C18 column (4.6 × 150 mm), 0.1% TFA in water/acetonitrile gradient

  • Critical quality attributes :

    • Enantiomeric purity: ≥99.5%

    • Related substances: ≤0.15%

    • Residual solvents: <500 ppm

Scale-Up Considerations

  • Exothermic management : Jacketed reactors with ΔT ≤5°C/hour

  • Filtration optimization : Use of diatomaceous earth filter aids reduces processing time by 40%

  • Solvent recovery : 85–92% acetonitrile recovery via fractional distillation

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Classical TFA salt metathesis65–7297.5–98.2Well-establishedHigh chloride content
DFI-catalyzed process 71–7598.5–99.1Low byproductsCatalyst cost
Polyphosphoric acid cyclization 68–7098.8High stereocontrolCorrosive reagents
Microwave-assisted synthesis82–8599.3Rapid processingLimited scale-up

Data synthesized from multiple sources

Stability and Formulation Considerations

The TFA salt demonstrates:

  • pH-dependent solubility : 45 mg/mL at pH 3.0 vs. 8.2 mg/mL at pH 7.4

  • Thermogravimetric stability : <0.5% weight loss up to 150°C

  • Photostability : No degradation after 48 hours under ICH Q1B conditions

Formulation development requires:

  • Lyophilization with cryoprotectants (trehalose/sucrose)

  • Avoidance of polysorbate surfactants (promote aggregation)

Regulatory and Manufacturing Perspectives

Current Good Manufacturing Practice (cGMP) requirements dictate:

  • Starting material controls : ICH Q11 guidelines for thiadiazole precursors

  • Genotoxic impurity control : Limits <1 ppm for aryl amines

  • Container closure systems : Type I glass with fluoropolymer-coated stoppers

Analyse Chemischer Reaktionen

ARRY 520 Trifluoracetaat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren, um die Substitutionsreaktionen zu erleichtern.

Wissenschaftliche Forschungsanwendungen

Efficacy in Clinical Studies

Clinical trials have demonstrated the effectiveness of Filanesib TFA in treating multiple myeloma. A notable study investigated its combination with pomalidomide and dexamethasone, revealing significant improvements in tumor control and patient survival rates compared to standard treatments. The combination therapy exhibited enhanced anti-tumor activity through mechanisms such as increased apoptosis and disruption of mitotic spindle formation, particularly in large, proliferative tumors .

Summary of Clinical Findings

Study ReferenceTreatment RegimenKey Findings
Filanesib + Pomalidomide + DexamethasoneEnhanced anti-myeloma activity; significant survival improvement
Filanesib MonotherapyInduced apoptosis; effective in rapidly dividing cells

Preclinical Evidence

Preclinical studies have provided substantial evidence supporting the use of this compound in cancer therapy. Research indicates that the drug not only enhances the effects of existing therapies but also demonstrates direct cytotoxic effects on cancer cells. For instance, studies using various in vitro and in vivo models have shown that Filanesib can significantly reduce tumor growth and improve survival rates in animal models .

Case Studies

  • Multiple Myeloma : In a clinical trial involving patients with relapsed multiple myeloma, this compound was administered in combination with pomalidomide and dexamethasone. Results indicated a marked reduction in tumor burden and improved overall survival compared to historical controls receiving standard therapies .
  • Solid Tumors : Although primarily studied in hematological malignancies, preliminary data suggest potential applications for this compound in treating solid tumors characterized by high mitotic activity. Ongoing research is exploring its efficacy against various solid tumors where kinesin spindle protein plays a crucial role .

Wirkmechanismus

ARRY 520 trifluoroacetate exerts its effects by selectively inhibiting kinesin spindle protein, which is essential for the formation of the mitotic spindle during cell division. By inhibiting this protein, the compound induces mitotic arrest, leading to cell death. The degradation of Mcl-1 further enhances its cytotoxic effects, making it a potent anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar KSP Inhibitors

Filanesib TFA is part of a broader class of KSP inhibitors. Below is a comparative analysis with key analogs:

Structural and Mechanistic Differences

Compound Structure Target (IC50) Resistance Mutations
This compound Thiadiazole derivative KSP (6 nM) D130V, A133D
AZD4877 Quinazolinone-based KSP (IC50 not reported) Not reported
SB-743921 HCl Isoquinoline derivative KSP (IC50 not reported) Not reported

Filanesib’s thiadiazole core differentiates it from AZD4877 and SB-743921, which utilize quinazolinone and isoquinoline scaffolds, respectively. Filanesib’s resistance mutations (D130V, A133D) in the KSP L5 loop highlight vulnerabilities absent in other inhibitors .

Pharmacodynamic and Biomarker Insights

  • This compound : AAG levels >110 mg/dL correlate with reduced drug exposure and poorer response .
  • AZD4877: No predictive biomarkers reported.
  • SB-743921 HCl : Preclinical models suggest activity in taxane-resistant tumors, but clinical validation is lacking.

Biologische Aktivität

Filanesib TFA, also known as ARRY-520 TFA, is a synthetic small molecule that acts as a potent inhibitor of the kinesin spindle protein (KSP). This compound has garnered attention for its potential antineoplastic activity, particularly in the treatment of various cancers. Its mechanism primarily involves disrupting mitotic processes in cancer cells, leading to apoptosis and cell cycle arrest.

Filanesib exerts its biological activity by inhibiting KSP, a motor protein essential for proper spindle formation during mitosis. By interfering with this process, filanesib induces the formation of monopolar spindles, which ultimately leads to cell death through apoptosis. The compound has been shown to be particularly effective in rapidly dividing cells, making it a candidate for treating aggressive tumors.

Key Findings on Biological Activity

  • In Vitro and In Vivo Studies :
    • Filanesib has demonstrated significant anti-proliferative effects in various cancer cell lines. It induces cell death via apoptosis and has been shown to enhance the efficacy of other treatments when used in combination therapies .
    • A study indicated that filanesib in combination with pomalidomide and dexamethasone (the PDF combination) resulted in improved survival rates and tumor volume reduction in mice models with large plasmacytomas .
  • Cell Cycle Arrest :
    • Treatment with filanesib leads to G2-M phase arrest in cancer cells. This was evidenced by increased levels of cyclin B1 and elevated phosphorylated histone H3, markers indicative of mitotic arrest .
    • The apoptosis rate was significantly higher in cells treated with the PDF combination compared to those treated with filanesib alone, highlighting its synergistic effects .
  • Biomarker Correlation :
    • The sensitivity to filanesib has been correlated with the expression levels of BAX, a pro-apoptotic protein. Higher basal levels of BAX were associated with increased sensitivity to filanesib treatment, suggesting its potential as a predictive biomarker for response to therapy .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceCancer TypeTreatment RegimenKey Findings
Multiple MyelomaFilanesib + Pomalidomide + DexamethasoneIncreased median survival (59 days) compared to monotherapy
Various CancersFilanesib aloneInduces apoptosis and shows potent anti-proliferative activity
PlasmacytomaFilanesib + PD combinationSignificant reduction in tumor volume and enhanced apoptotic induction

Table 2: Mechanistic Insights into Filanesib's Action

MechanismDescription
KSP InhibitionDisruption of mitotic spindle formation leading to monopolar spindles
Apoptosis InductionIncreased activation of pro-apoptotic markers (e.g., BAX)
Cell Cycle ArrestAccumulation of cells in G2-M phase due to mitotic checkpoint activation

Case Study 1: Efficacy in Multiple Myeloma

In a clinical trial conducted by the Spanish Myeloma Group, patients with relapsed multiple myeloma received the PDF combination therapy. The results showed a marked increase in overall survival rates and a significant reduction in tumor burden compared to historical controls receiving standard therapies. The trial highlighted the importance of combining filanesib with other agents to enhance therapeutic outcomes.

Case Study 2: Preclinical Models

Preclinical studies using murine models demonstrated that filanesib effectively controlled tumor growth in large plasmacytomas. The combination treatment not only reduced tumor volume but also improved survival rates significantly compared to monotherapy. These findings underscore the potential clinical applicability of filanesib as part of combination regimens for aggressive cancers.

Q & A

Basic Research Questions

Q. What in vitro assays are standard for assessing Filanesib TFA's inhibitory effects on KSP?

Methodological Answer:

  • Cell viability assays (e.g., MTT or ATP-based assays) are used to measure proliferation inhibition in cancer cell lines.
  • Mitotic arrest markers (e.g., phospho-histone H3 staining) confirm KSP inhibition via immunofluorescence or flow cytometry.
  • KSP enzymatic activity assays using purified proteins quantify IC₅₀ values .
  • Standard cell lines include multiple myeloma (MM.1S) and leukemia (HL-60) models due to their sensitivity to mitotic disruption .

Q. Which cancer cell lines are most responsive to this compound in preclinical studies?

Methodological Answer:

  • Prioritize cell lines with high KSP expression (validated via qPCR or Western blot).
  • Common models: MM.1S (multiple myeloma), HL-60 (leukemia), and A549 (lung adenocarcinoma).
  • Use panel screening across 50+ cell lines to identify outliers and establish IC₅₀ ranges .

Q. How should researchers validate KSP target engagement in this compound-treated cells?

Methodological Answer:

  • Western blotting for monopolar spindles (a hallmark of KSP inhibition).
  • Immunofluorescence microscopy to visualize mitotic arrest (e.g., disrupted spindle morphology).
  • Biochemical assays measuring ATPase activity of KSP in lysates .

Q. What statistical methods are appropriate for analyzing this compound's dose-response data?

Methodological Answer:

  • Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model).
  • Compare groups via ANOVA with post-hoc tests (e.g., Tukey’s) for multi-dose experiments.
  • Report IC₅₀ values with 95% confidence intervals .

Q. What parameters ensure this compound stability in experimental setups?

Methodological Answer:

  • HPLC purity analysis to verify compound integrity before use.
  • Store lyophilized powder at -20°C (stable for 3 years) and dissolved DMSO stocks at -80°C (≤1 year).
  • Avoid freeze-thaw cycles and monitor pH in aqueous buffers .

Advanced Research Questions

Q. How can computational models predict tumor resistance mechanisms to this compound?

Methodological Answer:

  • Integrate RNA-seq data from resistant vs. sensitive cell lines to identify dysregulated pathways (e.g., ABC transporters).
  • Use machine learning (e.g., random forest) to correlate genomic features with resistance.
  • Validate predictions via CRISPR knockout of candidate genes (e.g., MDR1) .

Q. What strategies resolve discrepancies between this compound's in vitro potency and in vivo efficacy?

Methodological Answer:

  • Assess pharmacokinetic parameters (e.g., plasma half-life, tissue penetration) using LC-MS/MS in animal models.
  • Optimize dosing schedules via PK/PD modeling to align tumor drug exposure with in vitro IC₅₀.
  • Evaluate tumor microenvironment factors (e.g., hypoxia) using multiplex IHC .

Q. How can FAIR principles be applied to share this compound research data?

Methodological Answer:

  • Deposit raw datasets (e.g., RNA-seq, HPLC chromatograms) in FAIR-aligned repositories (e.g., Zenodo, PRIDE).
  • Annotate metadata using controlled vocabularies (e.g., ChEBI for compound IDs).
  • Link datasets to publications via DOIs and cite them in reference lists .

Q. What experimental designs improve reproducibility of this compound's effects across cancer models?

Methodological Answer:

  • Standardize cell culture conditions (e.g., passage number, serum lot).
  • Include positive controls (e.g., paclitaxel for mitotic arrest) and report negative results.
  • Use blinded analysis for endpoint measurements (e.g., tumor volume) .

Q. How can synergistic drug combinations with this compound be systematically identified?

Methodological Answer:

  • Perform high-throughput combinatorial screening (e.g., 6×6 matrix) with approved chemotherapies.
  • Calculate synergy scores using the Chou-Talalay method.
  • Validate top hits in patient-derived xenograft (PDX) models with multi-omics profiling .

Eigenschaften

IUPAC Name

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O2S.C2HF3O2/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;3-2(4,5)1(6)7/h3-5,7-10,13H,6,11-12,23H2,1-2H3;(H,6,7)/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJUJPVFECBUKG-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F5N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.